molecular formula C18H16ClN3O3S B2511691 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline CAS No. 797799-74-7

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline

Cat. No.: B2511691
CAS No.: 797799-74-7
M. Wt: 389.85
InChI Key: XXBBOSNKUBHNKP-UHFFFAOYSA-N
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Description

The compound 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline is a quinoline derivative featuring a hybrid heterocyclic architecture. Its molecular formula is C₁₉H₁₈ClN₃O₄S, with a molecular weight of 419.88 g/mol . Key structural features include:

  • A chloro substituent at position 2 of the quinoline ring.
  • A methyl group at position 5.
  • A 4,5-dihydro-1H-pyrazole moiety at position 3, substituted with a furan-2-yl group and a methylsulfonyl group.

Predicted physicochemical properties include a boiling point of 580.7±60.0 °C, density of 1.47±0.1 g/cm³, and pKa of -0.12±0.50 .

Properties

IUPAC Name

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-11-5-6-14-12(8-11)9-13(18(19)20-14)16-10-15(17-4-3-7-25-17)21-22(16)26(2,23)24/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBBOSNKUBHNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline is a complex organic compound known for its diverse biological activities. This compound features a quinoline backbone with various functional groups, including a chloro group, a furan moiety, and a methylsulfonyl group. Quinoline derivatives, including this compound, have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of biological activities.

Structure and Synthesis

The molecular structure of 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline can be represented as follows:

C15H14ClN3O2S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

Key Functional Groups:

  • Chloro Group: Enhances biological activity and solubility.
  • Furan Moiety: Known for its role in increasing antimicrobial activity.
  • Methylsulfonyl Group: Contributes to the compound's pharmacological properties.

Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The presence of the furan ring in 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline enhances its effectiveness against various bacterial strains. For example, docking studies reveal that similar compounds can act as effective inhibitors against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has shown that compounds with similar structural motifs to 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline exhibit cytotoxic effects on cancer cell lines. In vitro studies demonstrated that certain derivatives can induce apoptosis in human cancer cells by targeting specific pathways involved in cell proliferation .

IC50 Values:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15.0
Compound BMCF7 (Breast)12.5
2-Chloro CompoundHeLa (Cervical)10.0

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vivo studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation processes. The selectivity index for COX inhibition indicates that this compound may offer therapeutic benefits with fewer side effects compared to conventional NSAIDs .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Anticancer Properties:
    • A derivative of the quinoline scaffold was tested against multiple cancer cell lines, showing significant inhibition of tumor growth with an IC50 value lower than that of standard chemotherapeutics .
  • Antimicrobial Efficacy Assessment:
    • A series of quinoline-furan derivatives were evaluated for their antimicrobial efficacy against clinical isolates, demonstrating potent activity comparable to established antibiotics .

Molecular Docking Studies

Molecular docking studies further elucidate the mechanism of action for 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline. These studies suggest that the compound interacts favorably with target proteins involved in cell signaling pathways associated with cancer and inflammation .

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial activity. The compound has shown promise against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structural characteristics of this compound may enhance its effectiveness as an antimicrobial agent compared to simpler analogs .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget Microorganisms
2-ChloroquinolineAntimicrobialVarious bacteria
6-MethylquinolineAntiviralViral pathogens
PyrazoloquinolineAnticancer, anti-inflammatoryCancer cells
2-Chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinolinePotentially broad-spectrumMycobacterium smegmatis, Pseudomonas aeruginosa

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. Its unique structure allows it to interact with multiple biological targets, which could enhance its efficacy as a chemotherapeutic agent .

Therapeutic Potential

Given its structural complexity and biological activity, 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline holds promise as a multi-target drug candidate. Its potential applications span:

  • Antimicrobial treatments : Targeting resistant bacterial strains.
  • Cancer therapeutics : Offering new avenues for treatment protocols.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds within this chemical class. For instance, compounds with related structures have been shown to possess enhanced antibacterial properties when functionalized appropriately . Additionally, investigations into their mechanism of action reveal that these compounds may disrupt cellular processes critical for microbial survival and tumor growth.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker exhibits moderate nucleophilic displacement reactivity under specific conditions.

Example reaction :
Replacement of the sulfanyl group with amines or alcohols via SN2 mechanisms:

text
Compound + R-X (alkyl halide) → Thioether derivative + HX

Key data :

Reactant (R-X)ConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°CMethylthio analog72%
Benzyl chlorideEt₃N, CH₃CN, refluxBenzylthio derivative68%

This reactivity is exploited to modify the compound’s hydrophobicity or binding affinity in drug design .

Condensation Reactions Involving the Acetamide Moiety

The acetamide group participates in condensation with carbonyl compounds or amines:

Schiff base formation :

text
Compound + Aldehyde → Imine-linked conjugate + H₂O

Reported conditions :

  • Catalyzed by acetic acid in ethanol at 80°C.

  • Yields range from 55–78% depending on aldehyde substituents .

Electrophilic Aromatic Substitution (EAS) on the Acetylphenyl Ring

The acetylphenyl group undergoes nitration, sulfonation, or halogenation:

Nitration example :

text
Compound + HNO₃/H₂SO₄ → Nitro-substituted derivative + H₂O

Observations :

  • Para-substitution dominates due to the acetyl group’s meta-directing effect.

  • Reaction rates are slower compared to unsubstituted phenyl rings .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes alkylation or coordination with metal ions:

Alkylation :

text
Compound + R-X → N-alkylated triazole + HX

Notable examples :

Alkylating AgentProduct ApplicationReference
Ethyl bromoacetateEnha

Comparison with Similar Compounds

2-Chloro-6-ethoxy-3-[(5R/S)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline ()

  • Molecular Formula : C₂₂H₂₂ClN₃O₃S.
  • Key Differences :
    • Ethoxy group at position 6 (vs. methyl in the target compound).
    • 4-Methylphenyl substituent on the pyrazole (vs. furan-2-yl ).
    • Stereoisomerism at the pyrazole C5 position (R/S configurations).
  • Implications : The ethoxy group may enhance lipophilicity, while the 4-methylphenyl substituent could influence steric interactions in biological targets .

2-Chloro-3-[1-(2,4-Dinitrophenyl)-3-(3,4,5-Trimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-yl]-6-Methoxyquinoline ()

  • Molecular Formula : C₂₉H₂₃ClN₄O₇.
  • Key Differences :
    • Methoxy group at position 6.
    • 2,4-Dinitrophenyl and 3,4,5-trimethoxyphenyl groups on the pyrazole.
  • Implications : Electron-withdrawing nitro groups and electron-donating methoxy substituents may modulate binding to colchicine sites, as suggested in docking studies .

Heteroaromatic Substituents on the Pyrazole Ring

4-(3-(2-(Benzylthio)-5-Chlorothiophen-3-yl)-1-(4-(4-Chlorophenyl)Thiazol-2-yl)-4,5-Dihydro-1H-Pyrazol-5-yl)-N,N-Dimethylbenzolamine ()

  • Key Features :
    • Thiophene and thiazole rings instead of furan.
    • Benzylthio and dimethylamine groups.
  • Bioactivity: Demonstrated superoxide inhibitory activity (IC₅₀ = 6.2 μM), outperforming allopurinol and ascorbic acid .

6-Chloro-2-Methyl-4-Phenyl-3-[1-Phenyl-5-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Quinoline (–16)

  • Key Features: Thienyl substituent on the pyrazole. Phenyl groups at quinoline positions 4 and pyrazole position 1.
  • Structural Insights : X-ray crystallography revealed intermolecular C–H⋯N hydrogen bonds and π-stacking interactions (centroid distance = 3.7022 Å), which stabilize the crystal lattice .

Bioactivity Comparisons

Compound Substituents Bioactivity (IC₅₀ or MIC) Reference
Target Compound Furan-2-yl, methylsulfonyl Not reported
4-(3-(Furan-2-yl)-4,5-Dihydro-1H-Pyrazol-5-yl)Aniline Furan-2-yl, aniline Anti-inflammatory (IC₅₀ = 419.05 µg/mL)
2-Chloro-3-(3-(4-Chlorophenyl)-4,5-Dihydro-1H-Pyrazol-5-yl)-6-Iodoquinoline 4-Chlorophenyl, iodo Antimicrobial (MIC = 467 µg/mL)

Key Observations :

  • Iodo and chlorophenyl substituents in correlate with antimicrobial activity, suggesting halogenation enhances membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-6-methylquinoline, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Use a multi-step approach starting with functionalized quinoline precursors. For example, introduce the pyrazoline-furan moiety via cyclocondensation of hydrazines with α,β-unsaturated ketones under reflux in ethanol .
  • Step 2 : Sulfonylation at the pyrazole nitrogen using methylsulfonyl chloride in dichloromethane with triethylamine as a base .
  • Characterization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane). Confirm intermediates using 1H^1H-NMR (e.g., pyrazole ring protons at δ 3.2–4.1 ppm) and IR (sulfonyl S=O stretch at ~1350 cm1^{-1}) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : Resolve bond angles (e.g., pyrazole C–N–C angles ~111–120°) and torsional parameters (e.g., dihedral angles between quinoline and pyrazole planes) .
  • Spectroscopy : Use 13C^{13}C-NMR to confirm quaternary carbons (quinoline C-2 at ~150 ppm) and mass spectrometry (HRMS-ESI) for molecular ion validation .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during pyrazole ring formation?

  • Methodology :

  • Steric vs. electronic effects : Optimize reaction temperature (e.g., 80°C vs. room temperature) to favor cis or trans dihydro-pyrazole conformers. Compare NOESY NMR data to confirm spatial arrangements .
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization steps .

Q. How do intermolecular interactions influence crystal packing, and what implications do they have for solid-state properties?

  • Methodology :

  • Crystallographic analysis : Identify hydrogen bonds (e.g., C–H⋯N, d = 2.8–3.2 Å) and π-stacking (centroid distances ~3.7 Å) using Mercury software .
  • Thermal analysis : Correlate packing density (from unit cell volume) with DSC data (melting point ~250–300°C) to assess stability .

Q. What experimental designs are used to evaluate biological activity, given the compound’s structural complexity?

  • Methodology :

  • In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization. Include controls for sulfonyl group reactivity (e.g., methylsulfone vs. tosyl analogs) .
  • Docking studies : Use AutoDock Vina to map furan and quinoline moieties into hydrophobic pockets of protein targets (PDB: 1M17) .

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